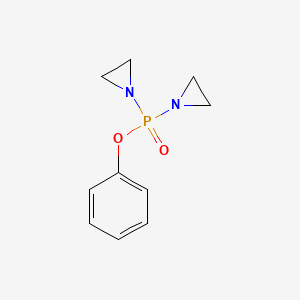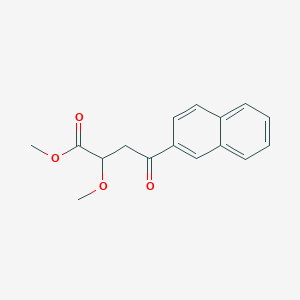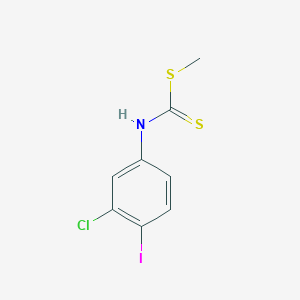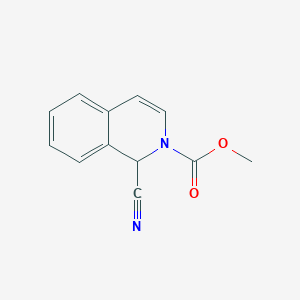
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the nitration of 1-cyanoisoquinoline 2-oxide using potassium nitrate and sulfuric acid, which yields nitro derivatives . The reaction conditions, such as the concentration of sulfuric acid and temperature, play a crucial role in determining the yield and selectivity of the products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 1-cyanoisoquinoline 2-oxide yields 5- and 6-nitro derivatives .
Aplicaciones Científicas De Investigación
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other pharmacologically active isoquinolines.
Industry: May be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are common for isoquinoline derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-cyanoisoquinoline 2-oxide: Shares a similar structure and undergoes similar nitration reactions.
Isoquinoline 2-oxide: Another related compound with similar chemical properties.
Uniqueness
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
17954-40-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
methyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-7-6-9-4-2-3-5-10(9)11(14)8-13/h2-7,11H,1H3 |
Clave InChI |
JMBHYLOJQVEUHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=CC2=CC=CC=C2C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

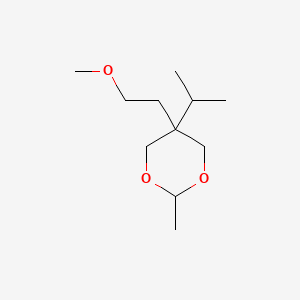
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


